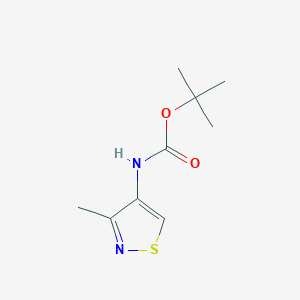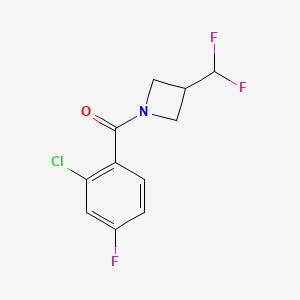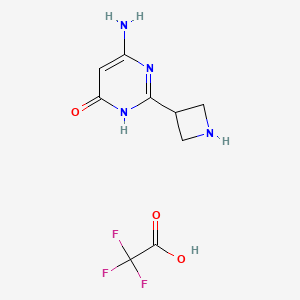![molecular formula C20H21N3O4 B2389523 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-33-4](/img/structure/B2389523.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Role in Compulsive Food Consumption
Research on orexin receptors, which modulate feeding, arousal, stress, and drug abuse, suggests that compounds targeting these receptors could have implications in treating binge eating and other eating disorders with a compulsive component. The study by Piccoli et al. (2012) on selective orexin receptor antagonists underscores the potential for compounds affecting these pathways to serve as novel pharmacological treatments for compulsive eating behaviors (Piccoli et al., 2012).
Antioxidant Activities
Compounds with structures related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea have been explored for their antioxidant properties. Abd-Almonuim et al. (2020) prepared and characterized derivatives showing high antioxidant activities, indicating potential research applications in oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of N-substituted ureas for their antimicrobial properties provide a basis for investigating related compounds as potential antimicrobial agents. The study by Reddy et al. (2003) highlights moderate antimicrobial activity, suggesting avenues for further research in combating microbial infections (Reddy et al., 2003).
Catalysis in Aqueous Media
Compounds with functionalities similar to this compound have been used as catalysts in chemical reactions. Howlader et al. (2016) discussed the use of a urea-functionalized molecular prism for heterogeneous catalysis in water, illustrating potential applications in green chemistry and sustainable processes (Howlader et al., 2016).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-2-5-16(6-3-13)23-11-14(8-19(23)24)10-21-20(25)22-15-4-7-17-18(9-15)27-12-26-17/h2-7,9,14H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBJHIFZBIVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
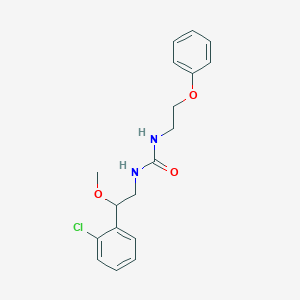
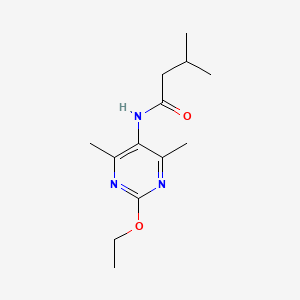
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
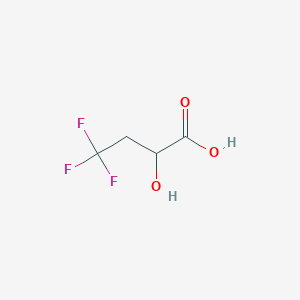

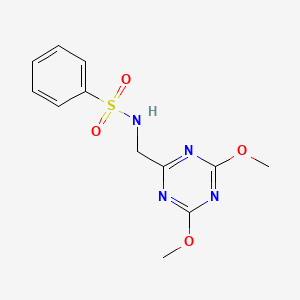
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)
![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
